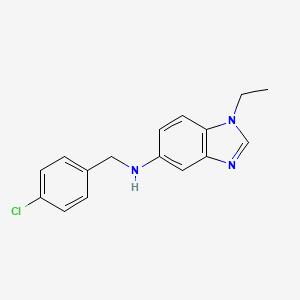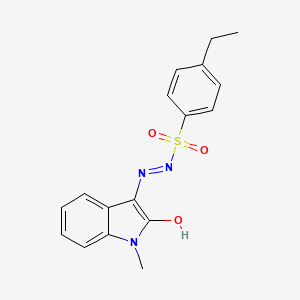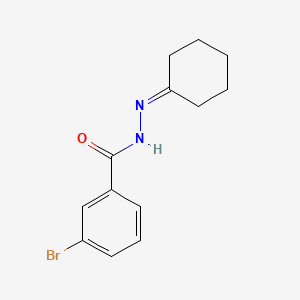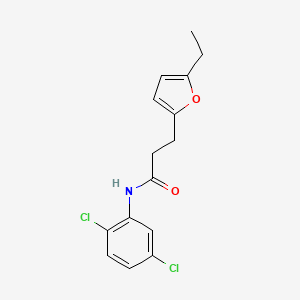![molecular formula C13H18N2O3S B5882713 N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5882713.png)
N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide, also known as MS-275, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide exerts its effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone acetylation is an important epigenetic mechanism that regulates gene expression. Inhibition of HDAC enzymes leads to increased histone acetylation, which in turn leads to changes in gene expression that can have therapeutic effects.
Biochemical and Physiological Effects:
N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. It has also been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. In addition, N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide has been shown to have neuroprotective effects by promoting the survival of neurons and inhibiting the production of toxic proteins that are associated with neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide is its potent and selective inhibition of HDAC enzymes, which makes it a valuable tool for studying the role of histone acetylation in various biological processes. However, one limitation of N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide is its relatively short half-life, which can make it difficult to achieve sustained inhibition of HDAC enzymes in vivo. In addition, N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide has been shown to have off-target effects on other enzymes and proteins, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide. One direction is the development of more potent and selective HDAC inhibitors that can overcome the limitations of N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide. Another direction is the investigation of the role of histone acetylation in other biological processes, such as metabolism and aging. Finally, the therapeutic potential of N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide in combination with other drugs or therapies should be explored further in pre-clinical and clinical trials.
合成法
The synthesis of N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide involves the reaction of N-methyl-4-(trifluoromethyl)benzamide with pyrrolidine-1-carbonyl chloride in the presence of triethylamine, followed by the reaction with methanesulfonyl chloride. The resulting product is then purified through column chromatography to obtain pure N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide.
科学的研究の応用
N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide has been studied extensively in pre-clinical and clinical trials for its potential therapeutic applications. It has been shown to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
特性
IUPAC Name |
N-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-14(19(2,17)18)12-8-4-3-7-11(12)13(16)15-9-5-6-10-15/h3-4,7-8H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFHVMXXZNTFMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)N2CCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4,5-dimethoxy-2-({[(4-methylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5882644.png)
![4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5882649.png)
![ethyl {2-[(3,5-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5882658.png)
![5-[4-(diethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B5882661.png)
![4-[5-(4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5882664.png)


![O-benzyl S-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate](/img/structure/B5882718.png)
![3-allyl-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B5882720.png)
![3-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5882724.png)

![N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5882738.png)
